Product packaging for Hexahydro-4-methylphthalic anhydride(Cat. No.:CAS No. 19438-60-9)

Hexahydro-4-methylphthalic anhydride

Cat. No.: B105801
CAS No.: 19438-60-9
M. Wt: 168.19 g/mol
InChI Key: FKBMTBAXDISZGN-UHFFFAOYSA-N
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Description

Contextualization within Cyclic Anhydride (B1165640) Chemistry and Industrial Significance

Cyclic anhydrides are widely utilized as building blocks in organic synthesis and as key components in the manufacturing of polymers. industrialchemicals.gov.au Their reactivity is primarily driven by the acid anhydride functional group, which readily reacts with nucleophiles such as hydroxyl and amine groups to form esters and amides, respectively. industrialchemicals.gov.au This reactivity is fundamental to their primary industrial application as curing agents, or hardeners, for epoxy resins. industrialchemicals.gov.auguidechem.com

When used as a hardener, Hexahydro-4-methylphthalic anhydride's anhydride group reacts with the epoxy group of the resin to create a cross-linked, three-dimensional network. This curing process transforms the liquid resin into a rigid, thermosetting plastic with desirable properties, including excellent adhesion, high thermal stability, and robust chemical resistance.

Due to these enhanced characteristics, MHHPA is integral to several industrial sectors:

High-Performance Composites: It is used in the formulation of epoxy thermosets for demanding applications, including aerospace components.

Coatings and Finishes: The compound is a component in the production of paints, lacquers, and varnishes, where it contributes to the durability and protective qualities of the coating. industrialchemicals.gov.auguidechem.com

Electronics: It serves as an insulating material in the electronics industry. industrialchemicals.gov.au

Polymer Production: MHHPA acts as a plasticizer and cross-linking agent for various thermoplastic polymers. industrialchemicals.gov.auguidechem.com

Chemical Synthesis: It is a versatile chemical intermediate for manufacturing other chemicals, such as dyes and pigments. industrialchemicals.gov.auguidechem.com

Scope and Strategic Importance of this compound Research

The strategic importance of MHHPA lies in its role as an enabler for advanced materials. Research is actively focused on leveraging its unique properties to develop next-generation polymers and composites with superior performance and improved sustainability profiles.

Key areas of research include:

Bio-Based Polymers: MHHPA is compatible with bio-based epoxy monomers, making it a crucial component in the development of more environmentally friendly polymers. Studies have explored its use in thermosets derived from epoxidized linseed and castor oils, which is pivotal for understanding the stability and lifespan of these bio-based materials. sigmaaldrich.comsigmaaldrich.com

Adaptable Networks: Researchers have investigated the incorporation of MHHPA into bio-derivable polyester (B1180765) networks. sigmaaldrich.com These materials are designed to be adaptable for various industrial composite applications, enhancing both performance and sustainability. sigmaaldrich.com

Advanced Curing Kinetics: Studies examine the curing kinetics of MHHPA with various epoxy systems to optimize reaction conditions and final material properties. chemicalbook.com For example, research has shown that episulfide resins can accelerate the curing reaction with MHHPA compared to standard epoxy systems. chemicalbook.com The use of specialized catalysts, such as metallocene catalysts or imidazole-intercalated zirconium phosphate, is also being explored to control the polymerization process and improve storage stability. sigmaaldrich.comchemicalbook.com

The overarching goal of this research is to engineer materials with precisely controlled properties, such as enhanced thermal resistance and mechanical strength, for specialized applications in fields like aerospace, automotive, and electronics. pubcompare.ai

Isomeric Considerations in this compound Studies (e.g., cis/trans isomers, 3-methyl vs. 4-methyl substitution)

The term 'Hexahydromethylphthalic anhydride' (MHHPA) often refers to a group of closely related structural isomers. industrialchemicals.gov.au The specific isomer used can influence the physical properties and reactivity of the final product. Commercially available MHHPA is typically a mixture of these isomers. industrialchemicals.gov.au

The primary isomeric variations are:

Positional Isomers (3-methyl vs. 4-methyl): The methyl group (–CH₃) can be attached to position 3 or position 4 of the cyclohexane (B81311) ring. This leads to two distinct positional isomers: hexahydro-3-methylphthalic anhydride (3-MHHPA) and this compound (4-MHHPA). industrialchemicals.gov.au

Stereoisomers (cis/trans): Due to the cyclic structure, the two carboxylic acid anhydride groups can be on the same side (cis) or opposite sides (trans) of the ring relative to each other. industrialchemicals.gov.auacgih.org Therefore, both 3-MHHPA and 4-MHHPA exist as cis and trans stereoisomers. industrialchemicals.gov.au

These isomeric differences are significant in chemical research and industrial applications, as they can affect properties such as melting point, viscosity, and curing speed.

Table 1: Physical and Chemical Properties of this compound

Property Value
Molecular Formula C₉H₁₂O₃
Molecular Weight 168.19 g/mol
Appearance Colorless to light-yellow oily liquid nih.gov
Melting Point Approximately -29 °C to -30°C nih.gov
Boiling Point 120 °C (at 0.75 mmHg); 296 °C nih.govchemicalbook.com
Density 1.162 g/mL at 25 °C sigmaaldrich.comchemicalbook.com
Flash Point 113 °C (closed cup) sigmaaldrich.com

| Refractive Index | n20/D 1.477 sigmaaldrich.comchemicalbook.com |

Table 2: Key Isomers of Hexahydromethylphthalic Anhydride

Compound Name Abbreviation CAS Number Notes
This compound 4-MHHPA 19438-60-9 industrialchemicals.gov.au A primary positional isomer.
Hexahydro-3-methylphthalic anhydride 3-MHHPA 57110-29-9 industrialchemicals.gov.au The other main positional isomer.
cis-Hexahydrophthalic anhydride cis-HHPA 13149-00-3 acgih.org Structural analog without the methyl group.

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
Hexahydro-3-methylphthalic anhydride
cis-Hexahydrophthalic anhydride
trans-Hexahydrophthalic anhydride
Glutaric anhydride
Succinic anhydride
Glycidyl phenyl ether
Diglycidyl 1,2-cyclohexane dicarboxylate
2-methylimidazole
1,5,7-Triazabicyclo[4.4.0]dec-5-ene
Maleic anhydride
Methyl nadic anhydride
Methyl tetrahydrophthalic anhydride

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O3<br>CH3C6H9(CO)2O<br>C9H12O3 B105801 Hexahydro-4-methylphthalic anhydride CAS No. 19438-60-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione
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InChI

InChI=1S/C9H12O3/c1-5-2-3-6-7(4-5)9(11)12-8(6)10/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBMTBAXDISZGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8044333
Record name Hexahydro-4-methylphthalic anhydride
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Molecular Weight

168.19 g/mol
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Physical Description

Liquid; Pellets or Large Crystals, COLOURLESS OILY LIQUID.
Record name 1,3-Isobenzofurandione, hexahydro-5-methyl-
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Record name HEXAHYDRO-4-METHYLPHTHALIC ANHYDRIDE
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Flash Point

350 °C
Record name HEXAHYDRO-4-METHYLPHTHALIC ANHYDRIDE
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Solubility

Solubility in water: reaction
Record name HEXAHYDRO-4-METHYLPHTHALIC ANHYDRIDE
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Density

Relative density (water = 1): 1.16
Record name HEXAHYDRO-4-METHYLPHTHALIC ANHYDRIDE
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CAS No.

19438-60-9
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Record name HEXAHYDRO-4-METHYLPHTHALIC ANHYDRIDE
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Melting Point

-29 °C
Record name HEXAHYDRO-4-METHYLPHTHALIC ANHYDRIDE
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Synthetic Methodologies and Chemical Transformations of Hexahydro 4 Methylphthalic Anhydride

Established Synthetic Routes for Hexahydro-4-methylphthalic Anhydride (B1165640)

The primary and most established industrial synthesis of hexahydro-4-methylphthalic anhydride involves a two-step process: a Diels-Alder reaction followed by catalytic hydrogenation.

The initial step is the cycloaddition reaction between a suitable diene, typically from a C4 mixture containing butadiene, and maleic anhydride. This reaction forms a tetrahydrophthalic anhydride intermediate. The subsequent step involves the catalytic hydrogenation of this intermediate to yield the saturated this compound.

A common starting material for this synthesis is 4-methyl-1,2,3,6-tetrahydrophthalic anhydride. This is then hydrogenated to produce this compound. The hydrogenation is typically carried out using a palladium on carbon (Pd/C) catalyst under hydrogen pressure.

The reaction conditions for the hydrogenation step can be summarized as follows:

ParameterValue
Starting Material4-methyl-1,2,3,6-tetrahydrophthalic anhydride
Catalyst30% Pd/C
SolventEthyl Acetate (AcOEt)
Hydrogen Pressure15 bar
Temperature140°C (for the preceding cycloaddition)
Reaction Time80 to 510 minutes (until completion)

This data is compiled from a described synthetic method.

Another established method utilizes a C4 mixture, rich in butadiene, which reacts with maleic anhydride in the presence of a compound catalyst to form tetrahydrophthalic anhydride. This is then subjected to catalytic hydrogenation using a palladium-based catalyst to obtain hexahydrophthalic anhydride.

Development of Novel Synthetic Approaches and Derivatizations of this compound

While novel synthetic routes directly to this compound are not extensively reported, significant research has focused on its derivatization to create advanced materials with tailored properties. These derivatizations primarily involve its use as a monomer or cross-linking agent in polymerization reactions.

Bio-based Polymers: this compound is a key component in the synthesis of environmentally friendly polymers. For instance, it is used in the thermosetting reactions of limonene-based epoxies, contributing to the creation of sustainable polymeric materials. sigmaaldrich.com It is also instrumental in developing bio-derivable polyester (B1180765) covalently adaptable networks for industrial composite applications, which enhances the sustainability of these materials. sigmaaldrich.com

Modification of Natural Oils: Research has explored the use of this compound to modify natural oils, such as castor oil. This modification aims to enhance the properties of biodegradable plastics like polylactic acid (PLA). sigmaaldrich.com Furthermore, it is used as a cross-linking agent for epoxidized linseed oils to form networks, with studies focusing on the thermal degradation of these bio-based polymers. sigmaaldrich.com

Covalently Adaptable Networks (CANs): A significant area of development is the use of this compound in the creation of covalently adaptable networks. These materials possess dynamic covalent bonds that allow them to be reprocessed, repaired, or recycled, addressing the end-of-life issues of traditional thermosets.

Mechanistic Investigations of this compound Reactions in Organic Synthesis

The primary role of this compound in organic synthesis is as a curing agent for epoxy resins. Mechanistic investigations have focused on understanding the kinetics and pathways of these curing reactions.

The curing process involves the reaction of the anhydride with the hydroxyl groups present in the epoxy resin, as well as the epoxy groups themselves. The reaction is typically initiated by a tertiary amine accelerator.

The proposed curing mechanism proceeds as follows:

Initiation: A tertiary amine activates the anhydride, making it more susceptible to nucleophilic attack.

Propagation: The activated anhydride reacts with a hydroxyl group on the epoxy resin, opening the anhydride ring and forming a carboxylate and an ester. The newly formed carboxylic acid then reacts with an epoxy group, generating a new hydroxyl group and an ester linkage. This process continues, leading to the formation of a cross-linked polymer network.

The curing kinetics of epoxy systems with this compound have been studied using techniques like differential scanning calorimetry (DSC). These studies have shown that the reaction rate and the final properties of the cured material are highly dependent on the type and concentration of the accelerator used. For example, the catalytic effects of various initiators, such as 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) with 2-methylimidazole-intercalated alpha-zirconium phosphate, have been investigated in the reaction of glycidyl phenyl ether and this compound.

Research on the curing kinetics of different epoxy resin systems with this compound has provided valuable data on their reaction activation energies and curing rates. For instance, a study comparing different cycloaliphatic epoxy resins cured with this anhydride found variations in their reaction activation energies, which in turn affects the curing speed and the final properties of the thermoset. bohrium.com

Epoxy Resin SystemActivation Energy (Ea)Curing Rate
BE/MHHPAHigherSlower
CE/MHHPALowerFaster
BA/MHHPALowerFaster

This table illustrates the comparative curing kinetics of different epoxy resins with this compound (MHHPA). bohrium.com

Advanced Materials Science Applications of Hexahydro 4 Methylphthalic Anhydride

Development and Characterization of Hexahydro-4-methylphthalic Anhydride-Cured Epoxy Thermosets

The reaction between the anhydride (B1165640) group of HMPA and the epoxy group of a resin, often initiated by a catalyst, results in the formation of a rigid, three-dimensional polyester (B1180765) network. tri-iso.com This process, known as curing, transforms the liquid resin into a solid thermoset material with a high degree of cross-linking, which is fundamental to its performance characteristics. tri-iso.commasterbond.com

A key advantage of using HMPA as a curing agent is its ability to produce epoxy networks with a high glass transition temperature (Tg). The Tg represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A high Tg is crucial for applications requiring structural integrity at elevated temperatures.

Formulations combining HMPA with multifunctional epoxy monomers, such as tris(4-hydroxyphenyl)methane triglycidyl ether (THPMTGE), have been shown to achieve exceptionally high Tg values. mdpi.com For example, thermosets derived from phloroglucinol-based epoxy resins and cured with HMPA have exhibited Tg values in the range of 190–210 °C. mdpi.com This high thermal resistance is a direct result of the rigid cycloaliphatic structure of HMPA and the high cross-link density it promotes within the polymer network. masterbond.commdpi.com The curing cycle, including temperature and duration, also plays a significant role in maximizing cross-linking and, consequently, the final Tg of the material. tri-iso.commasterbond.com

The performance of an epoxy thermoset is intrinsically linked to its cross-link density, defined as the number of effective cross-links per unit volume of the material. masterbond.com HMPA contributes to a high cross-link density because each anhydride molecule can react with two epoxy groups, creating a tightly bound, three-dimensional structure. tri-iso.com This dense network restricts the mobility of polymer chains, which is a primary factor behind the material's high Tg and mechanical strength. masterbond.comresearchgate.net

The cross-link density (νe) can be quantitatively determined using Dynamic Mechanical Analysis (DMA). By measuring the storage modulus (E') in the rubbery plateau region (a temperature well above Tg), the cross-link density can be calculated using the principles of rubber elasticity theory, according to the formula:

νe = E' / (3RT)

where R is the gas constant and T is the absolute temperature in Kelvin. researchgate.net Furthermore, molecular dynamics (MD) simulations are employed to investigate the relationship between the microscopic network structure and the material's macroscopic properties. researchgate.netnih.gov These simulations show that rigid anhydride structures, like HMPA, can reduce local segment mobility at the cross-linking points, which directly influences the dielectric and mechanical properties of the final thermoset. researchgate.net

The dense network created by HMPA curing leads to significant enhancements in the thermomechanical properties of epoxy thermosets. Materials cured with HMPA exhibit high storage moduli (E'), a measure of stiffness, with values often exceeding 3 GPa at room temperature. mdpi.com For instance, thermosets based on THPMTGE cured with HMPA have demonstrated storage moduli between 3.0 and 3.5 GPa and high surface hardness, with Shore D values ranging from 84 to 90. mdpi.com

These robust mechanical properties are maintained up to the material's high glass transition temperature. mdpi.com The thermal stability is also notable, with HMPA-based thermosets often showing decomposition temperatures above 300°C, making them suitable for high-performance applications where thermal resistance is critical. The combination of high Tg, stiffness, and thermal stability makes HMPA an effective choice for formulating advanced composites, adhesives, and encapsulants. tri-iso.commdpi.com

Table 1: Thermomechanical Properties of an Epoxy Thermoset Cured with HMPA
Resin SystemCuring AgentGlass Transition Temperature (Tg)Storage Modulus (E') at 30°CShore D Hardness
Tris(4-hydroxyphenyl)methane triglycidyl ether (THPMTGE)This compound (HMPA)184°C3.3 GPa88

Data sourced from a study on high-performance thermosets. mdpi.com Note: Values are representative and can vary based on specific formulation and curing conditions.

Integration of this compound into Bio-Based Polymer Systems

In response to the growing demand for sustainable materials, HMPA is being integrated into polymer systems derived from renewable resources. Its effectiveness in curing cycloaliphatic epoxies makes it particularly suitable for new bio-monomers that are often challenging to cure with traditional agents. mdpi.com

Limonene, a compound extracted from citrus fruit peels, can be chemically converted into bio-based epoxy monomers. mdpi.comnih.gov These monomers often contain internal (cycloaliphatic) epoxy rings, which exhibit lower reactivity compared to the terminal epoxy groups found in conventional petroleum-based resins like bisphenol A diglycidyl ether (DGEBA). mdpi.com

HMPA has proven to be an effective curing agent for these less reactive bio-based epoxies. mdpi.comsigmaaldrich.com Research has demonstrated the successful formulation of thermosets from a novel bis-limonene oxide (bis-LO) monomer cured with HMPA. mdpi.comnih.gov These studies investigate key formulation parameters, such as the stoichiometry between the epoxy and anhydride groups and the amount of initiator, to optimize the thermomechanical properties of the resulting bio-thermoset. mdpi.com The use of HMPA enables the creation of fully bio-based epoxy thermosets with high glass transition temperatures, demonstrating a viable pathway to producing high-performance polymers from renewable feedstocks. mdpi.comacs.org

Polylactic acid (PLA) is a popular biodegradable polymer derived from renewable resources like corn starch. However, its inherent brittleness can limit its applications. To improve its flexibility and toughness, PLA is often blended with plasticizers or compatibilizers. mdpi.commdpi.com

One innovative approach involves the use of vegetable oils that have been chemically modified with anhydrides. sigmaaldrich.comsigmaaldrich.com Studies have explored modifying natural oils with this compound to enhance the properties of PLA. sigmaaldrich.comsigmaaldrich.com In a related process, maleic anhydride, another cyclic anhydride, is reacted with the unsaturated fatty acids in vegetable oils (such as hemp or sunflower oil) through an "ene reaction". mdpi.commdpi.com This modification introduces polar anhydride groups onto the non-polar oil molecules. When blended with PLA, these modified oils can act as both a plasticizer, increasing chain mobility and flexibility, and a compatibilizer, improving the interfacial adhesion between the PLA and starch fillers in blends. mdpi.commdpi.com This strategy leverages the reactivity of anhydrides like HMPA to create effective bio-based additives for enhancing the performance of biodegradable polymers.

Table 2: Role of HMPA in Bio-Based Polymer Systems
Base Polymer SystemBio-Derived ComponentRole of this compound (HMPA)
Epoxy ResinLimonene Oxide (bis-LO)Acts as a cross-linking agent to cure the bio-based epoxy monomer, forming a rigid thermoset with a high Tg. mdpi.comnih.gov
Polylactic Acid (PLA) BlendsModified Vegetable OilsUsed to chemically modify the vegetable oil, creating a bio-based additive that acts as a plasticizer and compatibilizer for PLA. sigmaaldrich.comsigmaaldrich.com

Synthesis of Bio-Derivable Polyester Covalently Adaptable Networks

The synthesis of advanced polymer networks using this compound (MHHPA) is pivotal in the development of sustainable materials. A notable advancement is the formulation of bio-derivable polyester covalently adaptable networks (PECANs), sometimes referred to as polyester vitrimers. nrel.govnrel.gov These materials are designed to replace traditional, non-recyclable epoxy-amine thermosetting resins used in applications like wind turbine blades. nrel.gov

Covalently adaptable networks (CANs) are a class of polymers that feature dynamic covalent bonds. researchgate.netnih.gov This unique characteristic allows the network topology to rearrange under specific conditions, such as heat, enabling properties like malleability, self-healing, and reprocessing without compromising the robust nature of a thermoset. researchgate.netnih.govmdpi.com The integration of MHHPA into these networks is typically as a hardener component in an epoxy-anhydride resin system. nrel.govresearchgate.net

The synthesis process involves the reaction of epoxy monomers with an anhydride hardener, like MHHPA. nrel.gov This reaction, often a ring-opening polymerization, creates a cross-linked polyester network. sigmaaldrich.com The resulting PECAN resins are infusible, can be cured at moderate temperatures (e.g., 80°C within 5 hours), and exhibit processing viscosities suitable for manufacturing large-scale fiber-reinforced polymers (FRPs). nrel.govnrel.govosti.gov The use of bio-derivable feedstocks for the anhydride component contributes to reducing greenhouse gas emissions associated with polymer production. nrel.gov

Performance Assessment in High-Technology Industrial Sectors (e.g., Microelectronics, Composites)

This compound is utilized in the production of materials for various high-technology sectors, including plastics, paints, and electronic components. chemicalbook.com Its primary role as an epoxy hardener leads to the formation of thermosets with robust thermomechanical properties, making them suitable for demanding applications such as industrial composites. nrel.govchemicalbook.com

In the field of composite materials, particularly for the energy sector, MHHPA-based resins have been assessed for their performance in manufacturing fiber-reinforced polymers (FRPs). nrel.gov Research has demonstrated that the resulting bio-derivable polyester covalently adaptable networks (PECANs) exhibit performance comparable to industry-standard epoxy-amine resins used in wind turbine blades. nrel.govosti.gov These advanced composites show excellent stiffness and structural integrity. nrel.gov

The table below summarizes key performance metrics for a PECAN resin formulated for FRPs, demonstrating its viability as a replacement for conventional materials.

Performance MetricValueSignificance
Viscosity (at 25°C)175–425 cPSuitable for infusion processes in large-scale composite manufacturing. nrel.govnrel.gov
Cure Time (at 80°C)~5 hoursAllows for efficient manufacturing cycles. nrel.govnrel.gov
Transverse Tensile Modulus10.4–11.9 GPaComparable to conventional FRPs used in the wind energy sector. nrel.govosti.gov

Research into Recyclability and Sustainability Aspects of this compound-Based Thermosets

A significant driver for research into MHHPA-based thermosets, particularly PECANs, is the urgent need for recyclable and sustainable materials in sectors like wind energy. nrel.gov Conventional FRPs are made from permanently cross-linked thermosets, which severely limits their end-of-life options and contributes to landfill waste. nrel.govnrel.gov

The dynamic nature of the covalent bonds in PECANs enables their depolymerization, offering a solution for circularity. nrel.gov Research has focused on base-catalyzed methanolysis as a viable method for recycling these materials. nrel.gov This chemical recycling process breaks down the polyester network into its constituent parts. nrel.gov

The process yields two primary recoverable products:

Methyl esters from the anhydride hardener component. These can be recovered through distillation and potentially converted back into the original anhydride, representing a significant material recovery. nrel.gov

Polyols from the epoxy components. These recovered polyols have the potential for direct reuse in other applications, such as in the synthesis of polyurethanes. nrel.gov

This recycling capability allows for the recovery of high-quality fibers from composites, which is economically and environmentally advantageous. nrel.govresearchgate.net Furthermore, life cycle assessments indicate that the manufacture of these recyclable resins offers substantial sustainability benefits over traditional epoxy-amine systems. osti.gov

The following table outlines the key sustainability advantages associated with the PECAN manufacturing process.

Sustainability MetricImprovement vs. Epoxy-Amine ResinSource
Supply Chain Energy Reduction19%–21% osti.gov
Greenhouse Gas Emission Reduction33%–35% osti.gov
Potential Hardener Recovery~45 wt% nrel.gov

This research into redesigned thermosets demonstrates a promising path toward achieving circularity and decarbonization in the manufacturing of critical materials for the energy economy. nrel.gov

Toxicological and Immunological Research on Hexahydro 4 Methylphthalic Anhydride

Mechanistic Studies of Sensitization and Pathophysiological Responses

Hexahydro-4-methylphthalic anhydride (B1165640) (MHHPA) is a low-molecular-weight chemical that can act as a hapten, inducing immunological responses upon binding to endogenous proteins. The mechanisms underlying these responses involve both immediate (Type I) and delayed (Type IV) hypersensitivity reactions, leading to a range of clinical manifestations from skin disorders to respiratory diseases.

Allergic Contact Dermatitis Induction by Hexahydro-4-methylphthalic Anhydride

Allergic contact dermatitis (ACD) is a Type IV delayed-type hypersensitivity reaction. nih.gov The induction phase begins when MHHPA penetrates the skin and forms a complex with endogenous proteins. This hapten-protein conjugate is then recognized and processed by antigen-presenting cells, such as Langerhans cells in the epidermis. nih.gov These cells migrate to regional lymph nodes where they present the antigen to naive T-lymphocytes, leading to the clonal expansion of allergen-specific T-cells, a process known as sensitization. nih.gov

Upon re-exposure, the elicitation phase is triggered. Antigen-specific T-lymphocytes are recruited to the site of contact, releasing cytokines that lead to a localized inflammatory response and the characteristic eczematous lesions of ACD. nih.gov While phthalic anhydrides are more commonly associated with respiratory diseases and contact urticaria, cases of ACD from MHHPA have been documented. nih.gov In one case study of a worker, patch testing with various dilutions of MHHPA confirmed a delayed-type hypersensitivity. nih.gov Further immunohistochemical analysis of the patch test reaction sites revealed the presence of interleukin-8 in epidermal cells and interleukin-4 in dermal cells, consistent with a conventional delayed allergic reaction. nih.gov

Immunologic Contact Urticaria Elicited by this compound Exposure

Immunologic contact urticaria is an immediate, Type I hypersensitivity reaction mediated by IgE antibodies. escholarship.org Initial exposure to MHHPA can lead to the formation of specific IgE antibodies in susceptible individuals. These antibodies then bind to the surface of mast cells and basophils. Subsequent skin contact with MHHPA, even via airborne particles, causes the allergen to cross-link the bound IgE molecules. nih.govsigmaaldrich.com This cross-linking triggers the degranulation of mast cells and the release of histamine (B1213489) and other inflammatory mediators, resulting in the rapid onset of wheals and flares (hives) at the site of contact. nih.govnih.gov

Several case studies have documented airborne contact urticaria in workers exposed to MHHPA and the related compound hexahydrophthalic anhydride (HHPA). nih.govsigmaaldrich.com In these cases, workers developed hives and itching on uncovered skin shortly after airborne exposure. nih.gov The diagnosis was confirmed through positive skin prick tests with MHHPA conjugated to human serum albumin (HSA) and the presence of specific IgE antibodies in the blood, as determined by radioallergosorbent tests (RASTs). nih.gov These findings confirm an IgE-mediated mechanism for the urticarial reactions. nih.gov

Respiratory Sensitization and Associated Asthma Phenotypes

Respiratory sensitization to MHHPA is a significant occupational hazard, leading to conditions such as rhinitis and asthma. nih.govbroadview-tech.com The underlying mechanism is also primarily a Type I IgE-mediated hypersensitivity reaction. Inhalation of MHHPA vapor or aerosols allows the hapten to conjugate with proteins on the mucosal surfaces of the respiratory tract. This leads to the production of specific IgE antibodies.

Upon subsequent inhalation, the allergen cross-links IgE on mast cells in the respiratory mucosa, triggering the release of mediators that cause bronchoconstriction, mucosal inflammation, and mucus hypersecretion—the cardinal features of an asthmatic response. industrialchemicals.gov.au Studies in workers occupationally exposed to the closely related HHPA have demonstrated a clear link between exposure levels, the presence of specific IgE and IgG antibodies, and the prevalence of work-related respiratory symptoms. nih.govsjweh.fi

Workers with occupational asthma induced by anhydrides often present with symptoms of chest tightness, coughing, and wheezing. industrialchemicals.gov.auindustrialchemicals.gov.au Serologic investigations of exposed workers have shown elevated levels of specific IgE to anhydride-HSA conjugates, which correlate with clinical symptoms. nih.gov The asthma phenotype is typically eosinophilic, driven by a Th2-lymphocyte response.

Investigation of Cross-Sensitization Phenomena with Other Anhydrides

Cross-sensitization between different acid anhydrides is a well-documented phenomenon. This occurs when the immune system of an individual sensitized to one anhydride recognizes and reacts to other structurally similar anhydrides. The basis for this cross-reactivity lies in the shared chemical structures that form similar antigenic determinants (epitopes) when conjugated with carrier proteins.

Studies have shown that workers sensitized to MHHPA can also exhibit positive skin prick tests and specific IgE responses to other anhydrides like methyltetrahydrophthalic anhydride (MTHPA) and hexahydrophthalic anhydride (HHPA). nih.govinchem.org In one report, two workers exposed to both MTHPA and MHHPA showed positive RAST results for both substances, and RAST inhibition studies confirmed IgE-mediated allergy and cross-reactivity between them. nih.gov Similarly, a close association between test results for MHHPA and HHPA has been reported, attributed to cross-sensitivity. industrialchemicals.gov.auindustrialchemicals.gov.au However, the degree of cross-reactivity can vary. For instance, less pronounced cross-reactivity is often observed with phthalic anhydride (PA) in subjects primarily sensitized to MHHPA or HHPA. inchem.org

Protein Adduct Formation and Molecular Immunogenicity

The immunogenicity of MHHPA is dependent on its ability to form covalent bonds with endogenous macromolecules, primarily proteins, to create a complete antigen. The characterization of these protein adducts is crucial for understanding the molecular basis of sensitization.

Mass Spectrometric Characterization of Human Hemoglobin Adducts

Human hemoglobin (Hb) is a readily accessible protein that can be modified by electrophilic compounds like MHHPA. The resulting adducts can serve as biomarkers of exposure and provide insight into the molecular mechanisms of toxicity and immunogenicity. While specific studies on MHHPA are limited, detailed research on the closely related hexahydrophthalic anhydride (HHPA) provides a strong model.

In vitro studies using mass spectrometry have been employed to characterize the adducts formed between HHPA and human hemoglobin. nih.gov High-resolution techniques such as quadrupole-time-of-flight (Q-TOF) mass spectrometry with electrospray ionization (ESI) have been used to determine the number and location of these adducts. nih.gov The analysis revealed that HHPA forms adducts with both the alpha (α) and beta (β) chains of hemoglobin. nih.gov A method for quantifying hemoglobin adducts from both HHPA and MHHPA has been developed, involving hydrolysis of the protein and analysis of the released acids by gas chromatography-mass spectrometry (GC-MS). nih.gov

The primary sites of adduction on the hemoglobin molecule by HHPA have been identified. These locations are detailed in the table below.

Table 1: Identified Adduct Locations of Hexahydrophthalic Anhydride (HHPA) on Human Hemoglobin Chains

Hemoglobin Chain Adduct Location Residue Type
α-Chain N-terminus Valine
α-Chain Position 7 Lysine (B10760008)
α-Chain Position 11 Lysine
α-Chain Position 16 Lysine
α-Chain Position 40 Lysine
β-Chain N-terminus Valine
β-Chain Position 8 Lysine
β-Chain Position 17 Lysine
β-Chain Position 59 Lysine
β-Chain Position 66 Lysine
β-Chain Position 144 Lysine

Data sourced from mass spectrometric analysis of in vitro HHPA-hemoglobin conjugates. nih.gov

These findings indicate that the N-terminal valine residues and several lysine residues are the primary targets for acylation by the anhydride. nih.gov The formation of these specific adducts creates novel antigenic determinants that can be recognized by the immune system, initiating the sensitization cascade.

Mechanisms of this compound Binding to Endogenous Proteins

This compound (MHHPA) is a reactive chemical known to form adducts with endogenous proteins, a critical step in the induction of allergic sensitization. The primary mechanism of this binding is the acylation of nucleophilic residues on proteins by the anhydride group. industrialchemicals.gov.au

Research has shown that MHHPA and its analogue, hexahydrophthalic anhydride (HHPA), readily form adducts with several nucleophilic amino acids. nih.gov The most significant targets for this reaction are the ε-amino group of lysine residues and the α-amino group of N-terminal amino acids, such as proline. nih.govlu.se The formation of these adducts is a stable covalent bond. nih.gov

While lysine adducts are predominant, studies have also identified the formation of adducts with cysteine residues. nih.gov However, these cysteine-HHPA adducts have been shown to be chemically unstable. They can participate in further reactions, such as transferring the hapten to lysine residues, ultimately forming more stable lysine-HHPA adducts. nih.gov The formation of adducts with other nucleophilic amino acids has also been observed to a lesser extent. nih.gov

The major adduct-forming protein in human erythrocytes has been identified as hemoglobin, with lysine being the primary binding site. lu.se In plasma, serum albumin is a major target for MHHPA adduction. nih.govpsu.edu Strong correlations have been found between the concentrations of total plasma protein adducts and serum albumin adduct levels, indicating that serum albumin is a significant carrier of these haptens. nih.govpsu.educapes.gov.br

Elucidation of Protein Adducts' Role in Type-I Allergy Mechanisms

The formation of protein adducts by this compound (MHHPA) is a crucial molecular initiating event in the development of Type-I allergic hypersensitivity. nih.govmedscape.com In this process, the low-molecular-weight MHHPA acts as a hapten, which, upon binding to endogenous proteins (carriers), forms a hapten-carrier complex that can be recognized by the immune system as an allergen. nih.gov

This recognition triggers a cascade of immunological events characteristic of a Type-I allergic response. medscape.com The MHHPA-protein adducts are processed by antigen-presenting cells (APCs), which then present peptide fragments containing the MHHPA moiety to naïve T-helper cells. frontiersin.org This interaction, in the presence of specific cytokine signals, promotes the differentiation of T-helper cells towards a Th2 phenotype. medscape.com

These activated Th2 cells then release cytokines, such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13), which in turn stimulate B cells to undergo isotype switching and produce MHHPA-specific Immunoglobulin E (IgE) antibodies. medscape.com This is the sensitization phase. Upon subsequent exposure to MHHPA, the hapten-protein adducts can cross-link the specific IgE antibodies bound to the surface of mast cells and basophils. frontiersin.org This cross-linking triggers the degranulation of these cells, leading to the release of histamine and other inflammatory mediators, which are responsible for the clinical manifestations of Type-I allergies, such as allergic rhinitis, asthma, and urticaria. nih.govmedscape.com

Studies have demonstrated a clear link between exposure to MHHPA, the formation of specific IgE antibodies against MHHPA-protein conjugates, and the development of allergic symptoms. researchgate.netmst.dk The preferential formation of stable lysine adducts by MHHPA is thought to be a key factor in its ability to induce a robust Type-I allergic response. nih.gov

Biochemical and Cellular Effects of this compound Exposure

Exposure to this compound (MHHPA) can lead to a range of biochemical and cellular effects, primarily related to its irritant and sensitizing properties. ilo.orgcoleparmer.com As a reactive anhydride, MHHPA can react with water to form Hexahydro-4-methylphthalic acid, which can contribute to local irritation of the skin, eyes, and respiratory tract. ilo.org

At the cellular level, the primary effect of MHHPA is its ability to covalently bind to proteins, forming adducts as described in section 5.2.2. lu.senih.govpsu.edu This process is not only central to its sensitizing mechanism but can also alter the structure and function of the modified proteins. The formation of these adducts on cellular proteins can potentially lead to cellular stress and inflammatory responses.

Immunologically, MHHPA exposure can induce a shift in the immune response towards a Type-I hypersensitivity reaction, characterized by the production of specific IgE antibodies. nih.gov This involves the activation of T-helper 2 (Th2) cells and the subsequent release of cytokines such as IL-4 and IL-5. medscape.com In some cases, MHHPA has been shown to induce both Type I (immediate) and Type IV (delayed) allergic reactions. nih.gov Studies on related phthalates have indicated that they can influence cytokine secretion from immune cells like monocytes, macrophages, and T cells in vitro, suggesting a potential for direct immunomodulatory effects. researchgate.net

While MHHPA is a known sensitizer, in vitro genotoxicity assays using mammalian cells have not indicated that it is genotoxic. industrialchemicals.gov.au

Quantitative Structure-Activity Relationship (QSAR) Modeling for Sensitization Potential

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to predict the biological activity of chemicals based on their molecular structure. For this compound (MHHPA), QSAR models have been employed to assess its sensitization potential. industrialchemicals.gov.au

The molecular structure of MHHPA contains alerts for both skin and respiratory sensitization. Specifically, the anhydride group is recognized as a structural alert for protein binding via acylation, which is a key mechanism for sensitization. industrialchemicals.gov.aumdpi.com QSAR models, such as the OASIS-TIMES (Optimised Approach based on Structural Indices Set–Tissue MEtabolism Simulator), have predicted positive results for both skin and respiratory sensitization for MHHPA. industrialchemicals.gov.au These predictions are based on the mechanism of protein acylation by anhydrides. industrialchemicals.gov.au

It is important to note that the reliability of QSAR predictions can be influenced by whether the chemical falls within the applicability domain of the model. In some cases, MHHPA has been reported to be outside the applicability domain of certain models, which introduces a degree of uncertainty to the predictions. industrialchemicals.gov.au

QSAR models for skin sensitization are generally more developed and are often categorized based on the chemical's mechanism of action. acs.orgnih.gov For respiratory sensitizers, while structural alerts have been identified, the development of predictive QSAR models is more challenging due to the complexity of the endpoint and the lack of standardized animal models. mdpi.com Nevertheless, the anhydride functional group is a well-established structural alert for respiratory sensitization. mdpi.com

Occupational Health Research and Biological Exposure Monitoring

Development and Validation of Biological Monitoring Methods for Hexahydro-4-methylphthalic Acid in Human Samples (e.g., urine, plasma)

Biological monitoring is a crucial tool for assessing occupational exposure to this compound (MHHPA). Since MHHPA is metabolized to Hexahydro-4-methylphthalic acid (MHHP acid), methods have been developed and validated to measure MHHP acid in human samples like urine and plasma. lu.senih.gov

These analytical methods typically involve gas chromatography-mass spectrometry (GC-MS) for the sensitive and specific quantification of MHHP acid. lu.senih.gov Sample preparation often includes purification steps like solid-phase extraction and derivatization, for example, with pentafluorobenzyl bromide, to enhance the analyte's volatility and detectability by GC-MS. lu.senih.gov The use of deuterium-labeled internal standards for MHHP acid improves the accuracy and precision of the measurements. nih.govpsu.edu

The developed methods have demonstrated high precision and accuracy, with detection limits low enough to be applicable for monitoring workers exposed to MHHPA in occupational settings. lu.senih.govpsu.edu Validation studies have shown good recovery and reproducibility. For instance, the between-day precision for MHHP acid in plasma was reported to be 13% at 0.3 pmol/mL and 9% at 4 pmol/mL. nih.govpsu.educapes.gov.br

The kinetics of MHHP acid have been studied, showing that its levels in urine and plasma increase during exposure and decrease after exposure ends, with an estimated half-life of about 6 hours in urine. researchgate.netnih.gov This relatively short half-life indicates that MHHP acid levels in urine and plasma are good biomarkers for recent (e.g., single-day) exposure. lu.senih.gov

In addition to measuring the metabolite, methods have also been developed to quantify MHHPA adducts to proteins in plasma as a biomarker of exposure. nih.govpsu.edunih.gov These adducts, particularly to serum albumin and hemoglobin, can serve as biomarkers for long-term exposure due to their longer biological half-lives. lu.senih.gov For example, the elimination half-time for total plasma protein adducts of MHHPA was found to be 24 days. nih.govsjweh.fi

Assessment of Occupational Exposure Levels and Associated Health Risks

Occupational exposure to this compound (MHHPA) has been assessed in various industrial settings, particularly in the manufacturing of electrical components where it is used as a hardener for epoxy resins. psu.edu Studies have measured airborne concentrations of MHHPA and correlated them with biological markers of exposure.

Research has established a clear correlation between the time-weighted average (TWA) air levels of MHHPA and the levels of its metabolite, MHHP acid, in both urine and plasma of exposed workers. researchgate.netnih.gov For example, an 8-hour TWA air exposure of 20 µg/m³ of MHHPA was found to correspond to approximately 140 nmol of MHHP acid per mmol of creatinine (B1669602) in urine and about 40 nmol/L of MHHP acid in plasma. researchgate.netnih.gov In one study, workers exposed to TWA air levels of MHHPA ranging from 2 to 160 µg/m³ had plasma adduct levels up to 19.0 pmol/mL. nih.govpsu.educapes.gov.br

The primary health risks associated with occupational exposure to MHHPA are respiratory and skin sensitization. industrialchemicals.gov.au MHHPA can cause Type-I hypersensitivity reactions, leading to occupational asthma, rhinitis, and conjunctivitis. lu.semst.dk There is evidence of an exposure-response relationship, with the risk of sensitization and work-related symptoms increasing with higher exposure levels. sjweh.fi Sensitization and symptoms have been reported at MHHPA exposure levels as low as 10-50 µg/m³. mst.dk

Biological monitoring of MHHP acid and MHHPA-protein adducts serves as a valuable tool for assessing health risks. Studies have shown positive associations between exposure levels, as measured by total plasma protein adducts, and the presence of specific IgE and IgG antibodies, as well as work-related symptoms of the eyes and nose. sjweh.fi This highlights the utility of these biomarkers in not only quantifying exposure but also in evaluating the risk of developing allergic diseases. sjweh.fi

Interactive Data Table: Biological Monitoring of MHHPA Exposure

AnalyteMatrixHalf-lifeExposure Timeframe ReflectedAnalytical Method
MHHP AcidUrine~6 hoursRecent (daily)GC-MS
MHHP AcidPlasma~6 hoursRecent (daily)GC-MS
MHHPA-Protein AdductsPlasma~24 daysLong-termGC-MS

Analytical Methodologies for Hexahydro 4 Methylphthalic Anhydride in Complex Matrices

Advanced Chromatographic Techniques for Hexahydro-4-methylphthalic Anhydride (B1165640) and its Metabolites

Chromatographic methods, particularly gas chromatography, are the cornerstone for the analysis of MHHPA and its derivatives. These techniques offer high-resolution separation of analytes from complex mixtures, enabling precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental and Biological Sample Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of MHHPA in various samples due to its high specificity and sensitivity. erndim.org This method combines the separation capabilities of gas chromatography with the mass analysis of the eluted compounds, providing both qualitative and quantitative information.

In environmental analysis, such as the determination of MHHPA in electronic products, GC-MS is employed to ensure compliance with safety regulations. metbio.net For biological monitoring, GC-MS is utilized to measure MHHPA's metabolite, Hexahydro-4-methylphthalic acid, in the urine and plasma of occupationally exposed workers. scispace.com The analysis of the acid metabolite is a reliable indicator of exposure to the parent anhydride. scispace.com To enhance volatility and improve chromatographic peak shape, derivatization of the acidic metabolite is often necessary before GC-MS analysis. nih.govindiana.edu

A typical GC-MS analysis involves the extraction of the analyte from the sample matrix, followed by chromatographic separation on a capillary column and detection by a mass spectrometer. The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes. metbio.net

Table 1: Illustrative GC-MS Parameters for the Analysis of Hexahydro-4-methylphthalic Anhydride

ParameterSetting
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier GasHelium at a constant flow of 1.0 mL/min
Injection ModeSplitless or Split (e.g., 10:1)
Injection Volume1 µL
Injector Temperature280 °C
Oven Temperature ProgramInitial 60°C (hold 1 min), ramp at 10°C/min to 260°C (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Transfer Line Temperature280 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (example)m/z 81, 82

This table presents a composite of typical parameters and may vary based on the specific application and instrumentation.

Gas Chromatography with Electron-Capture Detection (GC-ECD) for Enhanced Sensitivity

Gas Chromatography with Electron-Capture Detection (GC-ECD) is another highly sensitive technique suitable for the analysis of MHHPA, particularly in air samples. metbio.netgcms.cz The electron-capture detector is exceptionally sensitive to electronegative compounds, which includes anhydrides. azdhs.gov This makes GC-ECD a valuable tool for detecting trace levels of MHHPA in workplace air, helping to monitor occupational exposure and ensure adherence to safety limits. metbio.netgcms.cz

The sensitivity of GC-ECD allows for the quantification of MHHPA at very low concentrations, often in the micrograms per cubic meter (µg/m³) range. gcms.cz The method's reliability and sensitivity make it applicable for evaluating short-term peak exposures as well as time-weighted average concentrations. gcms.cz

Optimization of Sample Preparation and Extraction Protocols for Diverse Matrices

The accuracy and reliability of any analytical method heavily depend on the efficiency of the sample preparation and extraction protocols. The choice of method is dictated by the nature of the sample matrix and the physicochemical properties of the analyte.

For solid matrices, such as electronic products or soil, Soxhlet extraction and ultrasonic extraction are commonly employed. metbio.net These techniques use organic solvents like toluene (B28343) or acetone (B3395972) to efficiently extract MHHPA from the sample. metbio.net

In the analysis of biological fluids like blood, plasma, and urine, sample preparation is critical to remove interfering substances such as proteins and lipids. colostate.edulibretexts.orgsepscience.com Common techniques include:

Protein Precipitation: This involves adding a precipitating agent, such as an organic solvent (e.g., acetonitrile, methanol) or an acid, to the sample to denature and remove proteins. colostate.edulibretexts.orgsepscience.com

Liquid-Liquid Extraction (LLE): This technique separates analytes from interferences by partitioning them between two immiscible liquid phases.

Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively adsorb the analyte of interest, while allowing interfering compounds to pass through. The analyte is then eluted with a suitable solvent. This method is effective for cleaning up and concentrating analytes from complex matrices like urine. researchgate.net

For air sampling, MHHPA vapors are often collected on solid sorbent tubes, such as those containing silica (B1680970) gel or Amberlite XAD-2 resin. metbio.netscispace.comgcms.cz The trapped anhydride is then desorbed using a suitable solvent before analysis. metbio.netscispace.comgcms.cz

Quantitative Determination of Hexahydro-4-methylphthalic Acid in Human Biological Fluids (e.g., blood, urine, plasma)

The primary metabolite of MHHPA in the body is Hexahydro-4-methylphthalic acid (HHMPA). scispace.comtandfonline.com The quantification of HHMPA in biological fluids serves as a reliable biomarker for assessing exposure to MHHPA. scispace.com GC-MS is the analytical method of choice for the determination of HHMPA in urine and plasma. scispace.com

Studies have shown a clear correlation between the levels of MHHPA in the air of workplaces and the concentration of HHMPA in the urine and plasma of exposed workers. scispace.com Following exposure, the concentration of HHMPA in urine increases and then decreases after the exposure ceases, with an estimated biological half-life of approximately 6 hours. scispace.com

For instance, an exposure to a time-weighted average air level of 20 µg/m³ of MHHPA has been found to correspond to approximately 140 nmol of HHMPA per mmol of creatinine (B1669602) in urine and about 40 nmol of HHMPA per liter of plasma. scispace.com This quantitative relationship allows for the back-calculation of exposure levels from biomonitoring data.

Method Validation, Calibration Strategies, and Quantification Approaches (e.g., External Standard Method)

To ensure the reliability and accuracy of analytical results, the developed methods must undergo rigorous validation. Method validation establishes that the analytical procedure is suitable for its intended purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. nih.gov

Table 2: Representative Method Validation Parameters for the Analysis of this compound and its Metabolite

ParameterTypical Value/RangeDescription
Linearity (R²) >0.99Indicates a strong correlation between analyte concentration and instrument response over a defined range.
Limit of Detection (LOD) Low ng/mL to µg/mLThe lowest concentration of an analyte that can be reliably detected.
Limit of Quantification (LOQ) Low ng/mL to µg/mLThe lowest concentration of an analyte that can be accurately and precisely quantified.
Accuracy (Recovery) 85-115%The closeness of the measured value to the true value, often assessed by analyzing spiked samples.
Precision (RSD) <15%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

These values are illustrative and can vary depending on the specific method, matrix, and instrumentation.

The most common quantification approach for MHHPA and its metabolites is the external standard method . metbio.netdepauw.educetri.ca This method involves creating a calibration curve by analyzing a series of standard solutions with known concentrations of the analyte. researchgate.netcetri.ca The instrument's response (e.g., peak area) is plotted against the corresponding concentration. researchgate.netcetri.ca The concentration of the analyte in an unknown sample is then determined by measuring its response and interpolating the concentration from the calibration curve. depauw.educetri.ca

Environmental Fate and Ecotoxicological Considerations of Hexahydro 4 Methylphthalic Anhydride

Analysis of Environmental Release Pathways from Industrial Applications

Hexahydro-4-methylphthalic anhydride (B1165640) is employed in several industrial processes, which can lead to its release into the environment. industrialchemicals.gov.au The primary applications include its use as a curing agent for epoxy resins, a component in adhesives, paints, lacquers, and varnishes, and as a fixing agent and viscosity adjuster. industrialchemicals.gov.au It also serves as an intermediate in the manufacturing of other chemicals and is used in construction and insulating materials. industrialchemicals.gov.au

Potential release pathways include:

Industrial Wastewater: During its manufacture and use in formulations, the compound may be released into wastewater streams. Its solubility in water suggests it can be mobile in aquatic environments. fishersci.com

Air Emissions: Although it has a low vapor pressure, the substance can become airborne as an aerosol, particularly during spraying applications. nih.govilo.org Evaporation at room temperature is slow, but processes involving heat can increase the potential for volatilization. ilo.org

Accidental Spills: Spills during transport, storage, or handling can lead to direct contamination of soil and water. nih.govbroadview-tech.com Recommended cleanup procedures involve absorption with inert materials like sand or silica (B1680970) gel. fishersci.comnih.gov

Waste Disposal: Improper disposal of the chemical or containers and materials contaminated with it can be a source of environmental release. fishersci.com Chemical waste generators must adhere to local, regional, and national hazardous waste regulations. fishersci.com

Investigation of Hydrolysis Products and Environmental Degradation Pathways

The environmental persistence of Hexahydro-4-methylphthalic anhydride is considered unlikely. fishersci.com The primary degradation pathway in the environment is hydrolysis.

Hydrolysis: The compound reacts with water, a process that is expected to be a significant fate process. ilo.orgeuropa.eu This reaction leads to the formation of 4-methylcyclohexane-1,2-dicarboxylic acid. europa.eu The degradation to its corresponding acid can be rapid. europa.eu

Biodegradation: Following hydrolysis, the resulting dicarboxylic acid and its subsequent degradation products are considered to be readily biodegradable. europa.eu Predictive modeling using the UM-BBD Pathway Prediction System suggests that aerobic biodegradation is a likely pathway for the ultimate degradation of this compound in soil and water. europa.eu

Degradation Pathway Description Primary Product
Hydrolysis Reaction with water, leading to the opening of the anhydride ring.4-methylcyclohexane-1,2-dicarboxylic acid europa.eu
Aerobic Biodegradation Microbial breakdown of the hydrolysis product under aerobic conditions.Further degradation substances demonstrated to be readily biodegradable. europa.eu

Ecotoxicity Studies in Aquatic and Terrestrial Systems

Ecotoxicological data for this compound itself is limited. Therefore, assessments often rely on data from structurally similar compounds (analogues) in a "read-across" approach.

Aquatic Toxicity: Direct studies on the chronic aquatic toxicity of this compound are not available. europa.eu However, data from two structural analogues, Methyltetrahydrophthalic anhydride (MTHPA) and Phthalic anhydride, have been used for assessment. europa.eu The No-Observed-Effect Concentration (NOEC) for fish, based on the more conservative value from phthalic anhydride, is 10 mg/L. europa.eu After correcting for molecular weight differences, the calculated NOEC for this compound is 11 mg/L. europa.eu

Terrestrial Toxicity: There is a lack of specific studies on the ecotoxicity of this compound in terrestrial systems. Further research is needed to fully characterize its potential impact on soil-dwelling organisms and plants.

Test Organism Endpoint Value (Read-Across) Analogue Compound
FishLong-term NOEC11 mg/L (calculated)Phthalic anhydride europa.eu

Regulatory and Assessment Frameworks for Environmental Impact (e.g., REACH, AICS)

Several national and international regulatory frameworks address the environmental and health aspects of this compound.

REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals): In the European Union, this compound is subject to the REACH regulation. fishersci.comshimadzu-medical.eu It has been identified as a Substance of Very High Concern (SVHC) and is included on the Candidate List for eventual inclusion in Annex XIV. industrialchemicals.gov.au The primary reason for its inclusion is its classification as a respiratory sensitiser, which is considered an "equivalent level of concern" for human health. industrialchemicals.gov.au This designation imposes legal obligations on companies that produce, supply, or use the chemical. industrialchemicals.gov.au

AICS (Australian Inventory of Chemical Substances): this compound is listed on the Australian Inventory of Chemicals (AICS). industrialchemicals.gov.au The Australian government conducts tiered assessments to evaluate the environmental and human health risks of chemicals listed on the AICS. industrialchemicals.gov.au

These regulatory frameworks aim to ensure a high level of protection for human health and the environment by requiring manufacturers and importers to provide data on the properties of their substances and to manage any potential risks. shimadzu-medical.eu

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Hexahydro-4-methylphthalic anhydride

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